P2X3 Antagonist Scaffold Eligibility: 1,2,3-Thiadiazole Core vs. 1,3,4-Thiadiazole Isomers
The Hoffmann-La Roche patent WO2010069794A1 explicitly claims 1,2,3-thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists, with exemplified compounds achieving IC50 values as low as 25 nM at rat recombinant P2X3 (CHO cells, FLIPR assay) and 136 nM at human P2X3 (rat C6-BU-1 cells) [1]. The target compound 899731-36-3 possesses the requisite 1,2,3-thiadiazole-5-carboxamide core with aryl amide substitution, structurally matching the Markush formula [1]. In contrast, 1,3,4-thiadiazole isomers are excluded from this patent and have been reported with divergent selectivity profiles in independent programs [2]. Note: the exact compound is not individually exemplified in the patent, and no direct P2X3 activity data exists for it in the public domain.
| Evidence Dimension | Scaffold eligibility for P2X3 antagonism |
|---|---|
| Target Compound Data | 1,2,3-thiadiazole core with 4-ethyl and 2,4-dimethoxyphenyl amide substitution |
| Comparator Or Baseline | 1,3,4-thiadiazole isomers: not claimed; distinct selectivity |
| Quantified Difference | Structural eligibility vs. non-eligibility; no quantitative comparison available |
| Conditions | Patent claims (WO2010069794A1) and ChEMBL-curated P2X3 assay data |
Why This Matters
For drug discovery programs targeting P2X3 receptors, selection of a 1,2,3-thiadiazole scaffold is a prerequisite for activity; the 4-ethyl substituent provides a distinct steric and lipophilic profile within this privileged chemical space.
- [1] Hoffmann-La Roche AG. WO2010069794A1; BindingDB BDBM50413382 (CHEMBL494833) IC50 data curated from ChEMBL: rat P2X3 IC50=25 nM, human P2X3 IC50=136 nM. View Source
- [2] Jain, S. et al. Thiadiazole inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 2017, 27(4), 477-494. View Source
